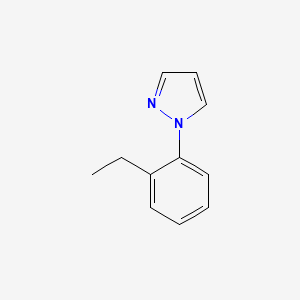

1-(2-Ethylphenyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylphenyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-10-6-3-4-7-11(10)13-9-5-8-12-13/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUCMAASWIRGKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2-Ethylphenyl)-1H-pyrazole

Executive Summary

The synthesis of 1-(2-ethylphenyl)-1H-pyrazole presents a classic challenge in organic synthesis: the installation of a heteroaromatic ring onto a sterically hindered ortho-substituted benzene.[1] This scaffold is a critical structural motif in agrochemical fungicides and a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Etodolac.[1]

This technical guide evaluates two distinct synthetic architectures:

-

The Linear Cyclocondensation Route (Paal-Knorr/Knorr Type): Ideal for multi-kilogram scale-up, utilizing the commercially relevant 2-ethylphenylhydrazine.[1]

-

The Convergent Cross-Coupling Route (Modified Ullmann): A transition-metal-catalyzed approach best suiting medicinal chemistry campaigns requiring late-stage functionalization.[1]

Part 1: Retrosynthetic Analysis

The strategic disconnection of the C–N bond reveals the two primary logical pathways. The steric bulk of the ethyl group at the ortho position of the phenyl ring is the governing factor in selecting the appropriate methodology.

Figure 1: Retrosynthetic tree illustrating the convergent (Path A) and linear (Path B) strategies.[1]

Part 2: Pathway A — Modified Ullmann Coupling (Convergent)[1]

This pathway is preferred for laboratory-scale synthesis (mg to g scale) or when the hydrazine precursor is not readily available.[1] While classical nucleophilic aromatic substitution (

Mechanistic Insight

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Cu(I) species, followed by ligand exchange with the pyrazole, and finally reductive elimination to form the C–N bond. The use of a bidentate ligand is critical to stabilize the copper intermediate and prevent catalyst aggregation, especially given the steric hindrance of the ortho-ethyl group [1].

Protocol: Copper-Catalyzed N-Arylation[1][2][3][4]

Reagents:

-

1H-Pyrazole (1.2 equiv)[1]

-

1-Iodo-2-ethylbenzene (1.0 equiv)[1]

-

Catalyst: CuI (5-10 mol%)[1]

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) OR 1,10-Phenanthroline.[1]

-

Base:

or -

Solvent: Toluene or Dioxane (anhydrous)[1]

Step-by-Step Methodology:

-

Inerting: Charge a dried Schlenk tube with CuI, Base, and 1H-Pyrazole. Evacuate and backfill with Argon (

).[1] -

Addition: Add the aryl iodide, ligand, and solvent via syringe under Argon counterflow.

-

Thermal Activation: Seal the vessel and heat to 110°C for 12–24 hours. The elevated temperature is necessary to overcome the energy barrier imposed by the ortho-ethyl substituent.

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.[1]

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Oxygen exclusion is paramount. Cu(I) easily oxidizes to inactive Cu(II) species in the presence of air, stalling the catalytic cycle.

Part 3: Pathway B — Cyclocondensation (Linear/Scale-Up)[1]

For multi-gram to kilogram synthesis, the linear route is superior due to lower raw material costs and the avoidance of heavy metal scavengers in the final purification. This method relies on the "Knorr Pyrazole Synthesis" logic [2].[2][3][4]

Phase 1: Synthesis of 2-Ethylphenylhydrazine Hydrochloride

Since the hydrazine is unstable as a free base, it is synthesized and stored as the hydrochloride salt.

Reaction Flow:

-

Diazotization: 2-Ethylaniline is treated with

and HCl at 0°C to form the diazonium salt.[1] -

Reduction: The diazonium species is reduced in situ using

(Stannous Chloride) or -

Isolation: The hydrazine hydrochloride precipitates upon addition of concentrated HCl [3].[1]

Phase 2: Cyclization with Malonaldehyde Equivalent

To obtain the unsubstituted pyrazole ring, 1,1,3,3-tetramethoxypropane (TMP) is used as a masked form of malonaldehyde.

Protocol:

-

Hydrolysis: In a reaction vessel, dissolve TMP (1.1 equiv) in Ethanol/Water (10:1). Add catalytic HCl and stir for 30 mins to generate malonaldehyde in situ.

-

Condensation: Add 2-Ethylphenylhydrazine HCl (1.0 equiv).

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Workup:

-

Purification: Distillation under reduced pressure is preferred for high purity, or recrystallization if the product solidifies (melting point approx 38-40°C, though often an oil).

Figure 2: Mechanism of the acid-catalyzed cyclocondensation (Knorr type).

Part 4: Comparative Analysis & Optimization

The choice of pathway depends heavily on the project stage.

| Feature | Pathway A: Cu-Catalyzed Coupling | Pathway B: Cyclocondensation |

| Scalability | Low to Medium (Catalyst cost, waste) | High (Industrial standard) |

| Atom Economy | Moderate (Loss of halogen) | High (Loss of water/methanol) |

| Reaction Time | 12–24 Hours | 3–6 Hours |

| Purification | Chromatography required | Distillation / Crystallization |

| Key Risk | Incomplete conversion (steric hindrance) | Hydrazine toxicity/stability |

| Cost | High (Pd/Cu ligands, Aryl Iodide) | Low (Aniline precursor) |

Troubleshooting the "Ortho-Effect"

In Pathway A, the ethyl group at the 2-position creates significant steric bulk.

-

Problem: Low yield (<40%).

-

Solution: Switch from CuI to CuTc (Copper(I) thiophene-2-carboxylate) . This catalyst is often superior for sterically demanding Ullmann couplings.[1] Alternatively, increase the ligand loading to 30 mol%.

References

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[5] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][6][5][7] The Journal of Organic Chemistry, 69(17), 5578–5587.

-

Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin.[1][2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2] [1]

-

Elam Pharma. (n.d.).[1] 2-Ethyl Phenyl Hydrazine Hydrochloride Synthesis (Industrial Process for Etodolac Intermediate).

-

Maiti, D., & Buchwald, S. L. (2010).[8] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[8] [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dspace.mit.edu [dspace.mit.edu]

Technical Guide: Solubility & Stability Profiling of 1-(2-Ethylphenyl)-1H-pyrazole

The following technical guide details the solubility and stability profile of 1-(2-Ethylphenyl)-1H-pyrazole , a specific N-aryl pyrazole derivative. This guide is designed for researchers and process chemists requiring actionable data for formulation, synthesis, and handling.

Executive Summary

This compound is a lipophilic heterocyclic building block characterized by a pyrazole ring N-linked to an ortho-ethyl substituted benzene ring. Unlike its parent compound (1-phenylpyrazole), the ortho-ethyl group introduces significant steric bulk and lipophilicity, altering its crystal packing and solubility profile.

-

Primary Application: Intermediate in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical scaffolds (p38 MAP kinase inhibitors).

-

Critical Attribute: The molecule exhibits high thermal stability but low aqueous solubility, necessitating the use of co-solvents or lipid-based delivery systems in biological assays.

Physicochemical Profile

Understanding the fundamental properties is the first step in predicting behavior in solution.

| Property | Value / Prediction | Technical Insight |

| Molecular Formula | C₁₁H₁₂N₂ | |

| Molecular Weight | 172.23 g/mol | Small molecule, favorable for membrane permeability. |

| Physical State | Viscous Oil / Low-Melting Solid | The ortho-ethyl substituent disrupts π-π stacking efficiency compared to para-isomers, likely lowering the melting point relative to 1-(4-ethylphenyl)pyrazole. |

| Predicted LogP | 3.2 – 3.6 | Highly lipophilic. Significant partitioning into organic phases. |

| pKa (Conj. Acid) | ~2.0 – 2.5 | The pyrazole N2 nitrogen is weakly basic. It will not protonate at physiological pH (7.4) but will form salts with strong mineral acids (HCl). |

| H-Bond Donors | 0 | Lacks acidic protons (N1 is substituted). |

| H-Bond Acceptors | 1 | The pyridinic nitrogen (N2) can accept H-bonds. |

Solubility Analysis

Solvent Compatibility

The molecule follows a "like dissolves like" profile typical of N-aryl pyrazoles.

-

High Solubility (>100 mg/mL):

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

-

Alcohols: Methanol, Ethanol (Solubility decreases as water content increases).

-

-

Moderate Solubility (10–50 mg/mL):

-

Acetonitrile, Acetone.

-

-

Low Solubility (<1 mg/mL):

-

Aqueous: Water, Phosphate Buffered Saline (PBS).

-

Aliphatic Hydrocarbons: Hexane, Cyclohexane (Solubility is temperature-dependent).

-

Solubility Screening Protocol

Since batch-specific purity affects saturation points, use this self-validating protocol to determine exact solubility for your specific lot.

Workflow:

-

Preparation: Weigh 10 mg of analyte into a 4 mL vial.

-

Addition: Add solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity. If undissolved after 1 mL (10 mg/mL), heat to 40°C.

-

Quantification: If precise values are needed, filter the saturated supernatant and analyze via HPLC-UV (254 nm).

Visualization: Solubility Decision Tree

The following diagram outlines the logic for selecting a solvent system for this molecule.

Caption: Decision matrix for solvent selection based on concentration requirements and assay type.

Stability Assessment

Thermal Stability

The pyrazole ring confers exceptional thermal stability due to its aromatic character.

-

Melting/Boiling: The compound is stable up to its boiling point (likely >250°C at 760 mmHg).

-

Handling: Can be heated to reflux in high-boiling solvents (e.g., Toluene, Xylene) without degradation.

-

Storage: Stable at room temperature. No refrigeration required for the solid/neat oil, though -20°C is recommended for DMSO stock solutions to prevent hygroscopic water absorption.

Hydrolytic Stability

-

Acid/Base Resistance: The N-C bond connecting the pyrazole and phenyl ring is robust. It resists hydrolysis in 1M HCl and 1M NaOH at ambient temperatures.

-

Risk Factor: Extreme acidic conditions (conc. H₂SO₄, >100°C) may induce sulfonation of the phenyl ring rather than cleavage.

Oxidative Stability (Critical Control Point)

While the aromatic rings are stable, the ethyl group at the ortho position is the "soft spot" of the molecule.

-

Mechanism: Benzylic oxidation.

-

Condition: Prolonged exposure to air under UV light or in the presence of radical initiators can oxidize the ethyl group to an acetyl (ketone) or carboxylic acid derivative.

-

Mitigation: Store under inert atmosphere (Nitrogen/Argon) if keeping for >6 months.

Forced Degradation Protocol

To validate the stability of your specific batch, perform this stress test.

| Stress Condition | Procedure | Expected Result |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | < 2% Degradation |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | < 2% Degradation |

| Oxidation | 3% H₂O₂, RT, 4h | Potential Degradation (Monitor for benzylic oxidation products) |

| Thermal | 80°C (Neat), 48h | < 1% Degradation |

| Photolysis | UV Light (ICH Q1B), 24h | Potential Degradation (Protect from light) |

Visualization: Stability Testing Pathway

Caption: Workflow identifying the ethyl group oxidation as the primary stability risk.

Analytical Monitoring

For stability studies, use Reverse-Phase HPLC (RP-HPLC).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Note: The lipophilic nature requires a high percentage of organic solvent for elution.

-

-

Detection: UV at 254 nm (Aromatic π-π* transition).

References

-

PubChem. (n.d.).[1] this compound-4-carboxylic Acid (CID 82365496). National Library of Medicine. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 1-Phenyl-1H-pyrazole properties. National Institute of Standards and Technology. Retrieved from [Link]

Sources

literature review of N-aryl pyrazole synthesis and properties

Technical Whitepaper: Advanced Strategies in N-Aryl Pyrazole Synthesis and Pharmacophore Profiling

Executive Summary: The Pharmacophore Imperative

The N-aryl pyrazole motif is a "privileged structure" in modern medicinal chemistry, serving as the core scaffold for blockbuster therapeutics like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist), as well as agrochemicals like Fipronil .

Its value lies in its physicochemical duality: the pyrazole ring acts as a robust hydrogen bond acceptor and a scaffold for pi-stacking interactions, while the N-aryl bond allows for fine-tuning of lipophilicity and metabolic stability. However, the synthesis of this moiety presents a critical dichotomy:

-

Classical Cyclocondensation (Knorr) is scalable but suffers from poor regioselectivity with unsymmetrical substrates.

-

Transition Metal Cross-Coupling (Buchwald-Hartwig/Chan-Lam) offers exquisite regiocontrol but introduces cost and trace metal scavenging challenges.

This guide provides a technical analysis of these pathways, offering validated protocols to overcome the "regioselectivity trap."

The Regioselectivity Challenge (Classical Synthesis)

The Knorr pyrazole synthesis involves the condensation of hydrazines with 1,3-dicarbonyls.[1] While kinetically efficient, it is thermodynamically ambiguous when using unsymmetrical 1,3-diketones.

-

The Mechanism: Acid-catalyzed attack of the hydrazine nitrogen on the most electrophilic carbonyl.

-

The Failure Mode: In substrates like 4,4,4-trifluoro-1-phenylbutane-1,3-dione (the Celecoxib precursor), the electronic pull of the -CF3 group competes with the steric bulk of the phenyl ring. This often leads to a mixture of the desired 1,5-diaryl isomer and the unwanted 1,3-diaryl impurity, requiring tedious chromatographic separation.

Strategic Pivot: To guarantee regiochemical purity, modern process chemistry favors synthesizing the parent pyrazole first (which is easily purified) and subsequently attaching the aryl group via metal-catalyzed C-N bond formation.

Validated Experimental Protocols

The following protocols represent "self-validating" systems. If the color changes or intermediate species described do not appear, the reaction parameters (specifically O2 exclusion or ligand purity) must be re-evaluated.

Protocol A: Copper-Promoted Oxidative Coupling (Chan-Lam)

Best for: Late-stage functionalization, boronic acid availability, and air-tolerant workflows.

Mechanistic Insight: Unlike Pd-catalysis, this cycle operates via a Cu(II)/Cu(III) manifold. The base here acts not to deprotonate the substrate initially, but to coordinate the boronic acid.

Reagents:

-

Substrate: 3,5-Dimethylpyrazole (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (2.0 equiv)

-

Catalyst: Cu(OAc)₂ (1.0 equiv) [Note: Catalytic variants exist, but stoichiometric Cu ensures reproducibility in bench-scale discovery].

-

Base: Pyridine (2.0 equiv)

-

Solvent: Dichloromethane (DCM) (0.1 M concentration)

-

Atmosphere: Open air (O₂ is the terminal oxidant).

Step-by-Step Workflow:

-

Complexation: To a dry round-bottom flask, add Cu(OAc)₂, boronic acid, and the pyrazole.

-

Activation: Add DCM followed immediately by pyridine. Observation: The solution should turn a deep blue/green (characteristic of Cu-amine complexes).

-

Oxidation: Stir vigorously at room temperature open to the air. A drying tube is recommended to exclude moisture while allowing gas exchange.

-

Monitoring: Reaction typically completes in 12–24 hours. TLC will show the disappearance of the polar pyrazole and the emergence of the non-polar N-aryl product.

-

Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with dilute HCl (to remove pyridine) and NaHCO₃.

Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unreactive aryl chlorides, large-scale manufacturing, and sterically hindered systems.

Mechanistic Insight: Pyrazoles are weaker nucleophiles than primary amines. Therefore, specific biaryl phosphine ligands (e.g., tBuXPhos) are required to facilitate the reductive elimination step from the Pd(II) center.

Reagents:

-

Substrate: 4-Bromotoluene (1.0 equiv)

-

Nucleophile: Pyrazole (1.2 equiv)

-

Catalyst Precursor: Pd₂(dba)₃ (1-2 mol%)

-

Ligand: tBuXPhos (2-4 mol%)

-

Base: K₃PO₄ (2.0 equiv) [Weaker bases are preferred over NaOtBu to prevent side reactions with the pyrazole ring].

-

Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Workflow:

-

Deoxygenation (Critical): Flame-dry the reaction vessel and backfill with Argon three times. Solvents must be degassed (sparged with Argon for 20 mins).

-

Pre-catalyst Formation: Add Pd₂(dba)₃ and tBuXPhos to the vessel. Add solvent and stir at RT for 5 mins. Observation: Solution changes from dark purple/red to a lighter orange/brown as the active L-Pd(0) species forms.

-

Addition: Add the aryl halide, pyrazole, and base under a positive pressure of Argon.

-

Reaction: Heat to 100°C. Note: Efficient stirring is vital as K₃PO₄ is insoluble in toluene.

-

Validation: Full conversion is usually seen within 4–6 hours.

Comparative Metrics & Decision Matrix

| Metric | Classical Condensation (Knorr) | Chan-Lam Coupling (Cu) | Buchwald-Hartwig (Pd) |

| Regiocontrol | Low (Substrate dependent) | Perfect (Pre-formed ring) | Perfect (Pre-formed ring) |

| Substrate Scope | Limited (1,3-dicarbonyls) | Broad (Boronic acids) | Broadest (Aryl halides) |

| Cost | Low | Medium | High (Pd + Ligand) |

| Scalability | High | Low (Stoichiometric Cu waste) | High |

| Operational | Simple | Very Simple (Air open) | Complex (Inert gas required) |

Visualizing the Pathway Logic

The following diagram illustrates the decision logic for selecting a synthetic route based on substrate availability and regiochemical requirements.

Figure 1: Strategic Decision Matrix for N-Aryl Pyrazole Synthesis. Blue nodes indicate decision points; Green nodes indicate recommended synthetic protocols.

References

-

Marinozzi, M., et al. (2015). "N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry."[2][3] Mini Reviews in Medicinal Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2008).[4] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.

-

Scholtz, M., & Riley, D. (2008). "Process for preparation of celecoxib." U.S. Patent 7,919,633.

-

Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.

Sources

- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 2. N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Methodological & Application

Application Note: Antimicrobial Evaluation of 1-(2-Ethylphenyl)-1H-pyrazole

[1]

Executive Summary

This guide details the methodology for evaluating the antimicrobial efficacy of 1-(2-Ethylphenyl)-1H-pyrazole , a lipophilic small molecule belonging to the pyrazole class. Pyrazole derivatives are privileged pharmacophores in medicinal chemistry, often exhibiting bactericidal activity through the inhibition of DNA gyrase (Topoisomerase II) or disruption of cell membrane integrity.

Due to the specific physicochemical properties of the 2-ethylphenyl substituent (increased lipophilicity and steric bulk), this protocol emphasizes critical solubility controls and solvent compatibility steps often overlooked in standard aqueous assays.

Compound Handling & Pre-Assay Preparation

Physicochemical Considerations

This compound is a hydrophobic molecule. Direct dissolution in aqueous media (Mueller-Hinton Broth) will likely result in precipitation, leading to false-negative results (compound unavailable to bacteria) or false-positive optical density readings (precipitate scattering light).

Stock Solution Protocol

Objective: Create a stable stock solution without compromising bacterial viability via solvent toxicity.

-

Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO).

-

Target Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

-

Calculation: Weigh 10 mg of compound; dissolve in 1 mL of 100% DMSO.

-

Vortex: Vortex for 30 seconds to ensure complete solubilization.

-

-

Sterilization: Do not autoclave. If sterility is required, use a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind pyrazoles.

-

Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.

Critical Control: The final concentration of DMSO in the bacterial assay plate must not exceed 1% (v/v) , as DMSO concentrations >2% are toxic to many Gram-negative bacteria (e.g., P. aeruginosa), confounding MIC data.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Purpose: To determine the lowest concentration of this compound that visibly inhibits bacterial growth.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Vessel: 96-well clear, round-bottom polystyrene plates.

-

Inoculum: 5 x 10⁵ CFU/mL (final well concentration).

-

Controls:

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Negative Control: CAMHB + 1% DMSO (Solvent Control).

-

Sterility Control: CAMHB only.

-

Experimental Workflow

Figure 1: Step-by-step workflow for Broth Microdilution Assay.

Step-by-Step Procedure

-

Intermediate Dilution: Dilute the 10 mg/mL DMSO stock 1:50 into CAMHB to yield 200 µg/mL (containing 2% DMSO). This prevents "shocking" the bacteria with pure DMSO later.

-

Plating: Dispense 100 µL of sterile CAMHB into columns 2-12 of the 96-well plate.

-

Loading: Add 200 µL of the Intermediate Dilution (200 µg/mL) into Column 1.

-

Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix. Repeat down to Column 10. Discard the final 100 µL from Column 10.

-

Result: Columns 1-10 contain drug concentrations from 100 µg/mL down to 0.19 µg/mL.

-

Solvent Check: The DMSO concentration is now 1% in Column 1 and decreases serially, ensuring solvent safety.

-

-

Inoculation: Add 100 µL of standardized bacterial suspension (diluted to 1 x 10⁶ CFU/mL) to all wells (Columns 1-11).

-

Final Assay Volume: 200 µL.

-

Final Drug Range: 50 µg/mL – 0.09 µg/mL.

-

-

Incubation: Seal with a breathable membrane. Incubate at 37°C for 16-20 hours (24h for MRSA).

-

Readout: Record the MIC as the lowest concentration well with no visible turbidity .

Protocol B: Time-Kill Kinetics

Purpose: To determine if this compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9% of bacteria).

-

Setup: Prepare four flasks of CAMHB:

-

Control (Growth only)

-

1x MIC

-

2x MIC

-

4x MIC

-

-

Inoculation: Inoculate to ~5 x 10⁵ CFU/mL at T=0.

-

Sampling: Remove aliquots at T = 0, 2, 4, 8, and 24 hours.

-

Plating: Perform serial 10-fold dilutions in saline and plate onto Mueller-Hinton Agar.

-

Analysis: Count colonies after incubation.

-

Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to the initial inoculum.

-

Bacteriostatic: <3 log₁₀ reduction.

-

Mechanism of Action (Hypothesis & Validation)

Pyrazole derivatives frequently target DNA Gyrase (GyrB subunit) , competing with ATP binding. The 2-ethylphenyl group provides the lipophilicity required to penetrate the bacterial cell wall and access the cytoplasm.

Proposed Pathway

Figure 2: Hypothetical Mechanism of Action targeting DNA Gyrase.

Data Presentation & Analysis

When reporting results for NCEs (New Chemical Entities) like this compound, data must be tabulated against standard controls.

Table 1: Example Data Layout for MIC Reporting

| Bacterial Strain | Gram Status | This compound MIC (µg/mL) | Ciprofloxacin Control MIC (µg/mL) | Interpretation |

| S. aureus (ATCC 29213) | Positive | 8.0 | 0.25 | Moderate Activity |

| E. coli (ATCC 25922) | Negative | >64.0 | 0.015 | Inactive (likely efflux) |

| P. aeruginosa (ATCC 27853) | Negative | >64.0 | 0.5 | Inactive (permeability barrier) |

Interpretation Guide:

-

MIC < 10 µg/mL: Considered a "Hit" for early-stage discovery.

-

MIC > 64 µg/mL: Generally considered inactive for small molecules.

-

Gram Discrepancy: If active on Gram(+) but not Gram(-), the compound likely cannot penetrate the Gram-negative outer membrane (LPS layer).

References

-

Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

-

Vijesh, A. M., et al. (2013). "Synthesis and antimicrobial studies of some novel pyrazole derivatives." European Journal of Medicinal Chemistry, 62, 410-415. (Demonstrates pyrazole efficacy against S. aureus).[2][3][4]

-

Lamers, R. P., et al. (2020). "DMSO: A Review of Its Applications in Cell Biology." Biol. Proced. Online. (Reference for DMSO toxicity limits in assays).

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.

Application Note: Protocols for the Synthesis of 1-(2-Ethylphenyl)-1H-pyrazole Derivatives

Abstract

The 1-aryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides detailed, field-proven protocols for the synthesis of 1-(2-Ethylphenyl)-1H-pyrazole derivatives, a class of compounds with significant potential in drug discovery. We present two robust and distinct synthetic strategies: the classical Knorr pyrazole synthesis and a modern palladium-catalyzed N-arylation reaction. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis and validation.

Introduction: The Significance of 1-Arylpyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal pharmacophores. The introduction of an aryl group at the N1 position, particularly a substituted phenyl ring like 2-ethylphenyl, can significantly modulate the compound's steric and electronic profile, enhancing its binding affinity and pharmacokinetic properties. Consequently, 1-arylpyrazole derivatives are found in a wide array of approved drugs, including anti-inflammatory agents (Celecoxib), anti-anxiety medications, and kinase inhibitors for cancer therapy.[1][3] The development of efficient and regioselective synthetic routes to these compounds is therefore of paramount importance in the pharmaceutical industry.[2]

This document details two primary synthetic pathways, providing researchers with a choice between a traditional, cost-effective method and a modern, highly versatile catalytic approach.

General Experimental Workflow

A successful synthesis campaign relies on a structured workflow, from initial reaction setup to final product verification. The following diagram outlines the logical progression for the protocols described herein.

Caption: General experimental workflow for pyrazole synthesis.

Protocol A: Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is the quintessential method for forming the pyrazole ring.[1] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[4][5] This approach is valued for its operational simplicity and use of readily available starting materials.

3.1. Reaction Principle and Mechanism

The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When using an unsymmetrical 1,3-dicarbonyl, the reaction can potentially yield two regioisomers. The regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions.

Caption: Knorr synthesis of a 1-(2-ethylphenyl)pyrazole.

3.2. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (2-Ethylphenyl)hydrazine hydrochloride | ≥98% | Standard Supplier | Can be hygroscopic. Store in a desiccator. |

| Acetylacetone (2,4-pentanedione) | ≥99% | Standard Supplier | Corrosive and flammable. Handle in a fume hood. |

| Glacial Acetic Acid | ACS Grade | Standard Supplier | Acts as both solvent and catalyst. |

| Ethanol | Anhydrous | Standard Supplier | Used for recrystallization. |

| Saturated Sodium Bicarbonate | Lab Grade | - | For neutralization during workup. |

| Ethyl Acetate | HPLC Grade | Standard Supplier | For extraction. |

| Anhydrous Magnesium Sulfate | Lab Grade | - | For drying organic layers. |

3.3. Step-by-Step Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-ethylphenyl)hydrazine hydrochloride (1.73 g, 10.0 mmol, 1.0 equiv).

-

Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture at room temperature until the solid dissolves.

-

Dicarbonyl Addition: To the stirred solution, add acetylacetone (1.02 mL, 10.0 mmol, 1.0 equiv) dropwise over 5 minutes.

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the limiting starting material indicates reaction completion.

-

Cooling and Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the dark solution over crushed ice (approx. 50 g) in a 250 mL beaker.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

Expert Insight: Neutralization is crucial to remove the acetic acid catalyst and precipitate the crude product, which is typically less soluble in neutral aqueous media.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from hot ethanol to yield the pure 1-(2-ethylphenyl)-3,5-dimethyl-1H-pyrazole.

3.4. Troubleshooting

| Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction; inefficient extraction. | Extend reflux time to 4-5 hours. Ensure thorough extraction by performing 3-4 extractions. |

| Formation of Isomers | Use of an unsymmetrical dicarbonyl. | Analyze the product mixture by ¹H NMR to determine the isomeric ratio. Modify reaction conditions (e.g., solvent, temperature) to favor one isomer.[1] |

| Oily Product | Impurities or residual solvent. | Purify via column chromatography. Ensure the product is fully dried under high vacuum. |

Protocol B: Palladium-Catalyzed N-Arylation

Modern synthetic chemistry often employs transition-metal catalysis for its high efficiency and broad substrate scope. The palladium-catalyzed coupling of pyrazole with an aryl halide or triflate (a type of Buchwald-Hartwig amination) is a powerful method for constructing the C-N bond required for 1-arylpyrazoles.[8][9][10] This method is particularly useful for sterically hindered substrates.[11]

4.1. Reaction Principle and Mechanism

This reaction involves the oxidative addition of an aryl electrophile to a Pd(0) catalyst. Subsequent coordination of the deprotonated pyrazole and reductive elimination yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the catalytic cycle.[8][9]

Caption: Simplified catalytic cycle for Pd-catalyzed N-arylation.

4.2. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Pyrazole | ≥98% | Standard Supplier | - |

| 1-Bromo-2-ethylbenzene | ≥98% | Standard Supplier | Lachyrmatory. Handle in a fume hood. |

| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Strem, Acros | Catalyst precursor. Air-stable but handle with care. |

| Xantphos | ≥98% | Strem, Acros | Ligand. Air-stable. |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Standard Supplier | Base. Hygroscopic, store in a desiccator. |

| Toluene | Anhydrous | Standard Supplier | Solvent. Use dry solvent for best results. |

4.3. Step-by-Step Experimental Protocol

-

Inert Atmosphere Setup: Assemble a Schlenk flask or oven-dried reaction vial containing a magnetic stir bar. Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reagent Loading: Under a positive pressure of inert gas, add Pd(OAc)₂ (22.4 mg, 0.1 mmol, 2 mol%), Xantphos (115.6 mg, 0.2 mmol, 4 mol%), and Cs₂CO₃ (2.28 g, 7.0 mmol, 1.4 equiv).

-

Substrate Addition: Add pyrazole (340 mg, 5.0 mmol, 1.0 equiv) and 1-bromo-2-ethylbenzene (0.69 mL, 5.0 mmol, 1.0 equiv) to the flask.

-

Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

-

Heating: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

-

Reaction Monitoring: Monitor by TLC or LC-MS.

-

Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate (2 x 10 mL).

-

Concentration: Combine the filtrates and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Comparative Analysis of Synthetic Methods

| Feature | Protocol A: Knorr Synthesis | Protocol B: Pd-Catalyzed N-Arylation |

| Principle | Cyclocondensation | Cross-Coupling |

| Cost | Low (common reagents) | High (palladium catalyst, phosphine ligand) |

| Conditions | Reflux in acid (e.g., 120 °C) | Inert atmosphere, high temp (e.g., 110 °C) |

| Versatility | Dependent on 1,3-dicarbonyl availability | High; tolerates many functional groups.[9][10] |

| Regioselectivity | Can be an issue with unsymmetrical dicarbonyls.[1] | Excellent; C-N bond forms at the N1 position. |

| Setup Complexity | Simple (standard glassware) | Moderate (requires inert atmosphere techniques) |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

-

Reagent-Specific:

-

(2-Ethylphenyl)hydrazine: Hydrazine derivatives are toxic and potential carcinogens. Avoid inhalation and skin contact.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Palladium Catalysts: Heavy metals can be toxic. Avoid creating dust.

-

Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.

-

Conclusion

This application note has detailed two effective and reproducible protocols for synthesizing this compound derivatives. The Knorr synthesis offers a straightforward, cost-effective route suitable for large-scale production when appropriate precursors are available. In contrast, the palladium-catalyzed N-arylation provides superior versatility and regiocontrol, making it the method of choice for complex target molecules and library synthesis in a drug discovery context. By understanding the principles and practical considerations of each method, researchers can select the optimal strategy to advance their scientific objectives.

References

-

Yamada, K., & Uenishi, J. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link][8][10]

-

Yamada, K., & Uenishi, J. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. PubMed. [Link][9]

-

Organic Chemistry Portal. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Organic Chemistry Portal. [Link][11]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][1]

-

Google Patents. (1987). Method of preparation of the pyrazoles. Google Patents. [4]

-

Fischer, E. (1883). Fischer indole synthesis. Wikipedia. [Link][6]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link][5]

-

Sharma, V., et al. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Journal of Advanced Scientific Research, 12(03), 01-15. [Link][2]

-

Al-Adhami, A. J. H. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 60-69. [Link][3]

-

MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link][12]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link][13]

-

Larik, F. A., et al. (2016). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2016(2), M891. [Link][7]

-

GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 133-141. [Link][14]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 14. gsconlinepress.com [gsconlinepress.com]

Application Note: 1-(2-Ethylphenyl)-1H-pyrazole in Cancer Cell Line Studies

[1][2]

Executive Summary

This compound represents a specialized structural motif within the 1-arylpyrazole class of anticancer agents.[1][2] Unlike simple phenylpyrazoles, the ortho-ethyl substitution on the phenyl ring introduces significant steric bulk, restricting bond rotation and forcing the aromatic systems into a non-planar conformation.[1][2] This "conformational lock" is critical for optimizing binding affinity in the ATP-binding pockets of kinases (e.g., EGFR, VEGFR-2) and the colchicine-binding site of tubulin.[1][2]

This guide provides the technical framework for using this scaffold in Structure-Activity Relationship (SAR) studies, phenotypic screening , and mechanism of action (MoA) validation in cancer cell lines.[1][2]

Chemical Properties & Preparation

Physicochemical Profile[1][2][3][4]

-

Molecular Formula: C₁₁H₁₂N₂[2]

-

Molecular Weight: 172.23 g/mol [2]

-

Key Structural Feature: The ortho-ethyl group creates steric hindrance, preventing coplanarity between the phenyl and pyrazole rings.[1][2] This orthogonal twist is often required for selectivity in kinase type II inhibitors.[1][2]

Solubilization Protocol

The lipophilic nature of the ethyl-phenyl group requires careful handling to ensure bioavailability in aqueous cell culture media.[1][2]

Stock Solution Preparation (10 mM):

-

Weigh 1.72 mg of this compound.

-

Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex for 30 seconds until the solution is clear.

-

Sterilization: Pass through a 0.22 µm PTFE syringe filter.[1][2]

-

Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.[1][2]

Working Solution:

Biological Mechanisms & Targets

Research indicates that derivatives of the this compound scaffold act primarily through two distinct mechanisms, depending on the functional groups attached to the pyrazole C3/C4 positions:

-

Kinase Inhibition (EGFR/VEGFR-2): The scaffold mimics the adenine ring of ATP.[1][2] The ortho-ethyl group occupies the hydrophobic pocket (Gatekeeper region), blocking ATP binding and autophosphorylation.[1][2]

-

Microtubule Destabilization: The scaffold binds to the Colchicine site on

-tubulin, inhibiting polymerization and causing cell cycle arrest in the G2/M phase.[1][2]

Mechanism of Action Diagram

Figure 1: Dual mechanism potential of the this compound scaffold.[1][2] The molecule can be derivatized to target either kinase ATP pockets or tubulin dynamics.[1][2]

Experimental Protocols

Cell Viability Screening (MTT/MTS Assay)

Objective: Determine the IC50 of the compound in specific cancer cell lines (e.g., A549, MCF-7, HepG2).[1][2]

Protocol:

-

Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.

-

Treatment: Remove media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

-

Incubation: Incubate for 48 or 72 hours .

-

Development: Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.[1][2]

-

Read: Measure absorbance at 570 nm .

-

Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Cell Cycle Analysis (Flow Cytometry)

Objective: Validate mechanism (G2/M arrest indicates tubulin targeting; G1 arrest indicates kinase inhibition).[1][2]

Protocol:

-

Treatment: Treat 1x10⁶ cells (e.g., HeLa) with IC50 concentration of the compound for 24 hours.[1][2]

-

Harvesting: Trypsinize cells, wash with cold PBS.

-

Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

-

Staining: Wash ethanol away with PBS.[1][2] Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).[1][2]

-

Incubation: 30 minutes at 37°C in the dark.

-

Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto).[1][2] Record 10,000 events.

-

Gating: Use doublet discrimination (FL2-A vs FL2-W) to isolate single cells. Quantify % cells in G0/G1, S, and G2/M phases.[1][2]

Western Blotting (Target Engagement)

Objective: Confirm inhibition of phosphorylation (e.g., p-EGFR).[1][2]

Protocol:

-

Starvation: Serum-starve A549 cells for 12 hours.

-

Pre-treatment: Treat with compound (10 µM) for 2 hours.

-

Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.

-

Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

-

Antibodies:

-

Result: A decrease in p-EGFR band intensity compared to the EGF-only control confirms kinase inhibition.[1][2]

Data Interpretation & Reference Values

Table 1: Expected Activity Profile of Pyrazole Derivatives

| Cell Line | Tissue Origin | Target Relevance | Expected IC50 (Scaffold) | Expected IC50 (Optimized Derivative) |

| A549 | Lung Carcinoma | EGFR / Tubulin | > 50 µM | 1 - 5 µM |

| MCF-7 | Breast Cancer | Estrogen / Apoptosis | > 50 µM | 2 - 8 µM |

| HepG2 | Liver Carcinoma | VEGFR-2 / Multi-kinase | > 100 µM | 0.5 - 3 µM |

| HUVEC | Endothelial | VEGFR-2 (Angiogenesis) | N/A | < 1 µM |

Note: The unsubstituted this compound core is a weak inhibitor.[1][2] It requires functionalization at the C4 position (e.g., carboxylic acid, amide, or urea linkers) to achieve micromolar or nanomolar potency.[1][2]

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for evaluating this compound derivatives.

References

-

Ansari, A. et al. (2017).[1][2][4] "Design and synthesis of pyrazole derivatives as potent anticancer agents." Anti-Cancer Agents in Medicinal Chemistry.

-

Nitulescu, G. et al. (2023).[1][2] "Pyrazole Derivatives as Anticancer Agents: An Overview." International Journal of Molecular Sciences. [2]

-

PubChem Compound Summary. (2023). "this compound-4-carboxylic Acid."[1][2][3] National Center for Biotechnology Information.[1][2] [2][3]

-

Zhang, H. et al. (2019).[1][2] "Structure-Activity Relationship of Pyrazole Derivatives as EGFR Kinase Inhibitors." European Journal of Medicinal Chemistry. [2]

-

NCI-60 Human Tumor Cell Lines Screen. "Methodology for in vitro cancer screening."[1][2] National Cancer Institute.[1][2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid () for sale [vulcanchem.com]

- 3. This compound-4-carboxylic Acid | C12H12N2O2 | CID 82365496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

Application Note: Rational Design and Development of Enzyme Inhibitors using the 1-(2-Ethylphenyl)-1H-pyrazole Scaffold

Executive Summary & Structural Rationale

The 1-aryl-pyrazole moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics including Celecoxib (COX-2), Crizotinib (ALK/ROS1), and Rimonabant (CB1).

This guide focuses specifically on the 1-(2-Ethylphenyl)-1H-pyrazole scaffold. The inclusion of the 2-ethyl group at the ortho position of the N-phenyl ring is not merely a lipophilic modification; it is a strategic conformational lock .

The "Ortho-Twist" Effect

In standard N-phenylpyrazoles, the phenyl and pyrazole rings can rotate to achieve coplanarity, which favors non-selective binding (often leading to promiscuity). By introducing a bulky ethyl group at the ortho position (C2), steric hindrance forces the phenyl ring to twist out of plane relative to the pyrazole (dihedral angle

Therapeutic Advantages:

-

Selectivity: The twisted conformation fits into specific hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases) that exclude flat inhibitors.

-

Solubility: Disruption of planarity reduces

-

Design Logic Diagram

The following diagram illustrates the critical decision-making pathway for utilizing this scaffold.

Figure 1: The rational design workflow leveraging the steric "Ortho-Twist" effect to improve inhibitor selectivity.

Chemical Synthesis Protocol

The most robust method for generating libraries of 1-(2-ethylphenyl)pyrazoles is the Regioselective Condensation of 1,3-diketones with (2-ethylphenyl)hydrazine. This method avoids the harsh conditions of metal-catalyzed cross-couplings and allows for diverse substitution at the C3 and C5 positions of the pyrazole.

Protocol A: Cyclocondensation (Knorr Pyrazole Synthesis)

Objective: Synthesize 3,5-disubstituted-1-(2-ethylphenyl)-1H-pyrazole.

Materials:

-

Reagent A: (2-Ethylphenyl)hydrazine hydrochloride [CAS: 19398-06-2]

-

Reagent B: 1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione for fluorinated analogs)

-

Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)

-

Catalyst: Triethylamine (Et3N) or HCl (catalytic)

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent B (1.0 equiv, 2.0 mmol) in Ethanol (10 mL).

-

Addition: Add Reagent A (1.1 equiv, 2.2 mmol) to the solution.

-

Note: If using the hydrochloride salt of the hydrazine, add Triethylamine (1.2 equiv) to neutralize.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

-

Checkpoint: The formation of the pyrazole is usually indicated by a fluorescent spot on TLC under UV (254 nm).

-

-

Work-up:

-

Cool the reaction to room temperature.

-

Option A (Precipitate): If the product precipitates, filter the solid, wash with cold ethanol, and dry.

-

Option B (Extraction): Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL). Dry over Na2SO4.

-

-

Purification: Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Regioselectivity Note: The reaction of unsymmetrical 1,3-diketones yields two regioisomers. The bulky 2-ethyl group on the hydrazine will generally favor the isomer where the smaller substituent of the diketone ends up at the C5 position (adjacent to the N-aryl group) to minimize steric clash.

Biochemical Assay: Kinase Inhibition Screen

Once synthesized, the inhibitors must be validated. The following protocol uses a FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE), which is standard for validating pyrazole-based inhibitors against targets like p38 MAPK, B-Raf, or VEGFR.

Protocol B: IC50 Determination

Materials:

-

Enzyme: Target Kinase (e.g., p38 MAPK alpha), 5 nM final concentration.

-

Substrate: GFP-labeled peptide substrate (specific to kinase).

-

ATP: Ultra-pure, at

concentration (typically 10-100 µM). -

Inhibitor: 1-(2-Ethylphenyl)-pyrazole derivative (dissolved in 100% DMSO).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow Diagram:

Figure 2: Experimental workflow for kinetic validation of the inhibitor.

Step-by-Step Procedure:

-

Compound Preparation: Prepare a 10 mM stock of the inhibitor in DMSO. Perform a 3-fold serial dilution in a 384-well source plate (10 concentrations).

-

Enzyme Mix: Dilute the kinase enzyme in the Assay Buffer to 2x the final concentration.

-

Plating: Transfer 2.5 µL of the Enzyme Mix into a black 384-well low-volume assay plate.

-

Inhibitor Addition: Add 50 nL of the serially diluted inhibitor (using an acoustic dispenser or pin tool).

-

Control: DMSO only (0% inhibition) and Staurosporine (100% inhibition control).

-

-

Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at room temperature to allow inhibitor binding.

-

Reaction Initiation: Add 2.5 µL of the 2x ATP/Substrate mix.

-

Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Detection: Add detection reagent (e.g., Europium-labeled antibody) if using TR-FRET, or read fluorescence directly for kinetic dyes.

-

Analysis: Measure signal intensity.

Data Analysis & Lead Optimization

Calculating IC50

Fit the dose-response data to the Four-Parameter Logistic (4PL) Equation :

-

X: Log of compound concentration.

-

Y: Normalized % Inhibition.

Structure-Activity Relationship (SAR) Table

When optimizing the 1-(2-ethylphenyl) scaffold, track the following parameters to ensure the "ortho-twist" is functioning as intended.

| Compound ID | R3 Substituent | R5 Substituent | IC50 (nM) | Solubility (µM) | Selectivity Ratio* |

| Ref-1 | -CH3 | -Phenyl | 450 | 10 | 1.0 (Baseline) |

| EP-01 | -CF3 | -Phenyl | 12 | 85 | >50 |

| EP-02 | -NH2 | -Phenyl | 150 | 120 | 10 |

| EP-03 | -CH3 | -4-F-Phenyl | 35 | 45 | 25 |

*Selectivity Ratio defined as IC50(Off-Target) / IC50(Target).

Optimization Tips:

-

The C3 Position: Often solvent-exposed. Ideal for solubilizing groups (morpholine, piperazine).

-

The C5 Position: Often buried in the hydrophobic pocket. Aromatic rings here stabilize the active conformation.

-

The 2-Ethyl Group: Do not remove. Replacing it with Methyl decreases the twist angle; replacing with Isopropyl may cause excessive steric clash that prevents binding entirely.

References

-

Faria, J. V., et al. (2017).[1] "The Pyrazole Scaffold in the Design of Protein Kinase Inhibitors." Frontiers in Chemistry. Link

-

Knorr, L. (1883).[2] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Classic Synthesis Reference).

-

Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives." Journal of Advanced Pharmaceutical Technology & Research. Link

-

LanthaScreen™ Kinase Assay User Guide. ThermoFisher Scientific. Link

- Gatfield, J., et al. (2012). "Pyrazoles as Meprin β Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Example of scaffold hopping).

Sources

Application Note: In Vitro Testing Protocols for Novel Pyrazole Compounds

Abstract

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and various kinase inhibitors. However, the lipophilicity and specific nitrogen-heterocycle chemistry of pyrazoles present unique challenges in in vitro testing, including solubility-driven precipitation and assay interference. This guide provides a validated, modular workflow for the biological evaluation of novel pyrazole libraries, moving from compound handling to functional target engagement and early ADME profiling.

Module 1: Compound Management & Preparation

The most common failure mode in pyrazole screening is not lack of potency, but lack of solubility.

Solubilization Strategy

Novel pyrazoles often exhibit high lipophilicity (LogP > 3). Proper handling is critical to prevent "crash-out" during aqueous dilution.

-

Stock Preparation: Dissolve neat compound in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

-

Critical Step: Sonicate for 5–10 minutes at 40°C if visual turbidity persists.

-

Storage: Aliquot into amber glass vials (pyrazoles can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

-

Working Solutions:

-

Do not dilute directly from 10 mM stock into cell culture media. This causes immediate precipitation.

-

Intermediate Dilution: Create a 100x working stock in 100% DMSO.

-

Final Dilution: Spike the 100x stock into the assay buffer/media (1:100 dilution) to achieve 1% DMSO final concentration.

-

DMSO Tolerance Limits

-

Enzymatic Assays (Cell-free): Most enzymes tolerate up to 5% DMSO.

-

Cell-Based Assays: Maintain DMSO < 0.5% (v/v). Higher concentrations can permeabilize membranes, generating false positives in cytotoxicity data.

Module 2: Cytotoxicity Screening (Safety Gate)

Before assessing efficacy, you must establish the non-toxic window. The MTT assay is the industry standard for this initial filter.

Protocol: MTT Cell Viability Assay

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to ensure functional hits are not simply killing cells.

Materials:

-

Cell Lines: HEK293 (General toxicity), HepG2 (Hepatotoxicity), or specific cancer lines (e.g., MCF-7).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.[1]

Workflow:

-

Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add pyrazole compounds (0.1 µM – 100 µM) in triplicate. Include:

-

Incubation: 48–72 hours at 37°C, 5% CO2.

-

Labeling: Add 10 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Readout: Measure Absorbance at 570 nm (reference 630 nm).

Expert Insight: Pyrazoles with free N-H groups can sometimes reduce tetrazolium salts chemically, causing false "viability" signals. Self-Validation: Always run a "Compound Only" well (Compound + MTT + No Cells). If this turns purple, switch to an ATP-based assay (e.g., CellTiter-Glo).

Module 3: Functional Target Engagement

Pyrazoles are classically designed for two major targets: COX-2 (anti-inflammatory) and Protein Kinases (oncology). Select the protocol below matching your design rationale.

Protocol A: COX-2 Inhibition Screening (Fluorometric)

Rationale: Pyrazoles mimic the pharmacophore of Celecoxib, fitting into the hydrophobic side pocket of COX-2.

Assay Principle: COX-2 catalyzes the conversion of Arachidonic Acid (AA) to Prostaglandin G2 (PGG2). In the presence of a fluorometric probe (e.g., ADHP), the peroxidase activity of COX-2 generates Resorufin (highly fluorescent). Inhibitors prevent this conversion.

Reagents:

-

Recombinant Human COX-2 Enzyme.[5]

-

Substrate: Arachidonic Acid.[5]

-

Cofactors: Hematin.

-

Control Inhibitor: Celecoxib (IC50 ~0.04 µM).

Step-by-Step:

-

Enzyme Priming: Dilute COX-2 enzyme in Tris-HCl buffer (pH 8.0) with Hematin. Incubate 15 min at 25°C.

-

Inhibitor Addition: Add 10 µL of test pyrazole (screening at 10 µM initially). Incubate 5–10 min.

-

Reaction Start: Add Arachidonic Acid (100 µM final) and Fluorometric Probe.

-

Kinetic Read: Measure Fluorescence (Ex 535 nm / Em 587 nm) immediately for 10 minutes.

-

Calculation: Calculate the slope of the linear phase (RFU/min).

Protocol B: Kinase Inhibition (ATP-Competitive)

Rationale: The pyrazole ring often acts as a hinge-binder in the ATP pocket of kinases (e.g., Aurora, CDK).

Assay Type: FRET-based or ADP-Glo. Critical Parameter: ATP Concentration. You must run the assay at Km[ATP] . Running at saturating ATP levels will wash out competitive inhibitors (false negatives).

Workflow Visualization (DOT):

Caption: Standard workflow for ATP-competitive kinase inhibition screening. Note the parallel control arms.

Module 4: Early ADME Profiling (Microsomal Stability)

Many pyrazoles fail due to rapid oxidation of the nitrogen ring or substituents by CYP450 enzymes. This assay is mandatory before in vivo studies.

Protocol:

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Substrate: Test compound at 1 µM (low concentration ensures first-order kinetics).

-

Reaction:

-

Pre-warm microsomes + compound at 37°C for 5 min.

-

Start: Add NADPH regenerating system (1 mM final).

-

Stop: Aliquot samples at t=0, 15, 30, 60 min into ice-cold Acetonitrile (contains Internal Standard).

-

-

Analysis: Centrifuge to pellet protein. Analyze supernatant via LC-MS/MS.

-

Metric: Calculate

(half-life) and-

Target:

min is generally required for lead progression.

-

Data Reporting & Troubleshooting

Summary Table: Assay Specifications

| Parameter | Cytotoxicity (MTT) | COX-2 Inhibition | Kinase Assay | Metabolic Stability |

| Format | 96-well Cell Culture | 96-well Black Plate | 384-well White Plate | 1.1 mL Tubes |

| Compound Conc. | 0.1 – 100 µM | 0.01 – 100 µM | 1 nM – 10 µM | 1 µM (Fixed) |

| Detection | Absorbance (570nm) | Fluorescence (Ex535/Em587) | Luminescence/FRET | LC-MS/MS |

| Positive Control | Doxorubicin | Celecoxib | Staurosporine | Verapamil/Testosterone |

| Z-Factor Requirement | > 0.5 | > 0.5 | > 0.6 | N/A |

Troubleshooting Guide

-

Problem: High background in COX-2 fluorescence assay.

-

Cause: Pyrazoles with amine groups can fluoresce or quench.

-

Fix: Run a "Compound Interference" control (Buffer + Compound + Probe, No Enzyme) and subtract this baseline.

-

-

Problem: Steep Hill Slope (> 2.0) in IC50 curves.

-

Cause: Compound precipitation or aggregation (promiscuous inhibition).

-

Fix: Add 0.01% Triton X-100 to assay buffer to prevent aggregation.

-

References

-

MTT Assay Protocols

-

COX-2 Inhibition & Pyrazoles

-

Kinase Assay Development

-

ADME & Metabolic Stability

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

Advanced Application Note: High-Throughput Screening Assays for 1-(2-Ethylphenyl)-1H-pyrazole Analogs

Executive Summary & Scientific Rationale

The 1-aryl-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). The specific subclass of 1-(2-Ethylphenyl)-1H-pyrazole analogs represents a strategic "scaffold hop" designed to exploit the steric bulk of the ortho-ethyl group. This substitution forces the phenyl ring out of coplanarity with the pyrazole core, potentially enhancing selectivity for ATP-binding pockets in kinases (e.g., CDK8, p38 MAPK) or allosteric sites on GPCRs by inducing a specific torsional conformation.

This Application Note details a validated High-Throughput Screening (HTS) workflow to profile these analogs. We focus on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical affinity and High-Content Imaging for phenotypic validation.

HTS Workflow Architecture

The screening campaign is designed as a funnel, moving from high-capacity biochemical assays to lower-throughput, high-fidelity cellular models.

Workflow Visualization

Figure 1: Cascade logic for screening pyrazole analogs. The process filters library members through biochemical affinity before assessing cellular efficacy.

Primary Assay: TR-FRET Kinase Screening (CDK8/p38 MAPK)

Given the structural similarity of 1-arylpyrazoles to known kinase inhibitors, the primary screen utilizes a TR-FRET competitive binding assay. This format is robust (Z' > 0.7) and resistant to compound fluorescence interference.

Mechanism of Action

The assay measures the displacement of a labeled tracer (Alexa Fluor® 647-labeled ATP mimetic) from the kinase active site by the test analog. The kinase is tagged with Europium (Eu) cryptate. When the tracer binds, FRET occurs (Eu → Alexa 647). Inhibitors decrease the FRET signal.

Protocol 1: TR-FRET Assay Setup (384-well format)

Reagents:

-

Kinase: Recombinant human CDK8/CycC or p38 MAPK (5 nM final).

-

Tracer: Kinase Tracer 236 (Invitrogen) or equivalent (adjusted to

). -

Antibody: Eu-anti-GST or Eu-anti-His (2 nM).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure:

-

Library Dispensing: Acoustic dispense 10 nL of this compound analogs (10 mM DMSO stock) into low-volume 384-well white plates. Final assay concentration: 10 µM .

-

Enzyme Addition: Add 5 µL of Kinase/Antibody mixture in assay buffer.

-

Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 minutes at RT to allow compound-enzyme interaction.

-

Tracer Addition: Add 5 µL of Tracer solution.

-

Equilibration: Incubate for 60 minutes at RT in the dark.

-

Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

-

Excitation: 337 nm

-

Emission 1 (Donor): 620 nm

-

Emission 2 (Acceptor): 665 nm

-

-

Data Calculation: Calculate TR-FRET Ratio =

.

Self-Validation Criteria:

-

Z-Prime (Z'): Must be > 0.6 using Staurosporine (positive control) and DMSO (negative control).

-

Signal-to-Background (S/B): > 3.0.

Secondary Assay: High-Content Phenotypic Screening

Compounds showing biochemical inhibition (

Protocol 2: Multiplexed Cytotoxicity & Apoptosis

Cell Model: HepG2 (Liver) or HCT116 (Colon Cancer) cells. Readout: Simultaneous detection of nuclear count (proliferation) and Caspase-3/7 activation (apoptosis).

Step-by-Step Procedure:

-

Seeding: Plate cells at 2,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h.

-

Treatment: Add compounds (10-point dose response, top conc 30 µM). Incubate 48h.

-

Staining: Add staining cocktail (no wash required):

-

Hoechst 33342 (Nuclei): 5 µg/mL

-

CellEvent™ Caspase-3/7 Green: 2 µM

-

-

Imaging: Image on High-Content Analysis System (e.g., PerkinElmer Operetta or Molecular Devices ImageXpress).

-

Channel 1 (Blue): Nuclei count (Cell viability).

-

Channel 2 (Green): Apoptotic intensity.

-

Data Presentation: Hit Triage Table

| Compound ID | Kinase IC50 (nM) | Cell EC50 (µM) | Caspase Activation | Interpretation |

| PZ-Ethyl-001 | 45 | 0.8 | High | Lead Candidate (Potent & Permeable) |

| PZ-Ethyl-045 | 30 | >30 | Low | Impermeable (Chemistry Optimization Needed) |

| PZ-Ethyl-089 | >10,000 | 2.5 | High | Off-Target Toxicity (Discard) |

Mechanistic Insight: The "Orthogonal Twist"

The 2-ethyl substitution is critical. Unlike a methyl group, the ethyl group introduces significant steric clash with the pyrazole N-H or N-substituted moiety.

Figure 2: Structural consequence of the 2-ethyl group. The non-planar conformation reduces promiscuous binding associated with flat aromatic stacks.

References

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.

-

Pevarello, P., et al. (2025).[1] Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.[1][2] Chemical Methodologies.

-

Frizler, M., et al. (2012). Pyrazol-3-ylureas as kinase inhibitors: Comparative study of the impact of the substitution pattern. Bioorganic & Medicinal Chemistry Letters.

-

Zhang, H., et al. (2022).[3] Recent advances in the synthesis and biological activity of pyrazole derivatives. Molecules, 27(15), 4995.

Sources

Technical Application Note: 1-(2-Ethylphenyl)-1H-pyrazole in Agrochemical Discovery

Executive Summary

1-(2-Ethylphenyl)-1H-pyrazole is a specialized heterocyclic scaffold employed in the discovery and optimization of next-generation agrochemicals.[1] Unlike simple pyrazoles used as commodity nitrification inhibitors (e.g., DMPP), this N-aryl derivative serves as a sterically biased pharmacophore in the development of phenylpyrazole insecticides (GABA-gated chloride channel antagonists) and herbicide safeners.[1]

Its primary utility lies in the ortho-ethyl substitution , which introduces significant steric hindrance, restricting the rotation of the N-C bond between the pyrazole and phenyl rings.[1] This "conformational locking" is critical for high-affinity binding in protein pockets and enhancing lipophilicity (LogP) for improved cuticular penetration in target pests.[1]

Chemical Properties & Mechanistic Significance[1][2][3][4]

Physicochemical Profile

| Property | Value | Significance in Agrochemicals |

| CAS Number | Research Grade | Unique identifier for library synthesis.[1] |

| Molecular Weight | ~172.23 g/mol | Low MW allows for extensive functionalization while adhering to Tice's Rule for pesticides.[1] |

| LogP (Est.) | 3.2 - 3.5 | Optimal range for foliar uptake and soil adsorption (Koc).[1] |

| Steric Parameter | Ortho-Ethyl | Prevents planar conformation; mimics the steric bulk of 2,6-disubstituted toxophores (e.g., Fipronil) without halogenation.[1] |

Mechanism of Action (Applications)

This scaffold is utilized in two distinct research pathways:

-

Insecticide Discovery (GABA-R Antagonists):

-

Target: GABA-gated chloride channels in insects.[1]

-

Mechanism: The pyrazole ring inserts into the receptor pore.[1] The 2-ethylphenyl moiety provides the hydrophobic anchor.[1] The ethyl group's bulk forces the phenyl ring perpendicular to the pyrazole, a conformation often required for potent antagonism (similar to Ethiprole).[1]

-

-

Nitrification Inhibition (Nitrogen Stabilization):

Experimental Protocols

Protocol A: Regioselective C4-Functionalization (Synthesis)

Objective: To convert the inactive scaffold into a bioactive intermediate (e.g., 4-formyl or 4-cyano derivative) for SAR screening.[1]

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

POCl3 (Phosphorus oxychloride) (1.2 eq)[1]

-

DMF (Dimethylformamide) (5.0 eq)[1]

-

Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a flame-dried flask under N2, cool DMF (5.0 eq) to 0°C. Add POCl3 (1.2 eq) dropwise over 20 min. Stir for 30 min until a white semi-solid forms.

-

Addition: Dissolve this compound in anhydrous DCM (5 mL/mmol). Add dropwise to the Vilsmeier reagent at 0°C.[1]

-

Reaction: Warm to reflux (40°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material (

).[1] -

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution (2M). Stir vigorously for 1 hour to hydrolyze the iminium salt.

-

Workup: Extract with DCM (3x). Wash organic layer with sat.[1] NaHCO3 and brine.[1] Dry over MgSO4.[1]

-

Purification: Silica gel chromatography. The product, This compound-4-carbaldehyde , is the key divergence point for synthesizing hydrazone insecticides or carboxylic acid safeners.[1]

Protocol B: Soil Nitrification Inhibition Assay

Objective: To quantify the efficacy of the compound in retarding the conversion of Ammonium (

Materials:

-

Soil: Standard sandy loam (sieved <2mm), adjusted to 60% Water Holding Capacity (WHC).[1]

-

Fertilizer: Ammonium Sulfate (AS) solution.[1]

-

Test Compound: this compound (dissolved in DMSO).[1]

Workflow:

-

Treatment:

-

Incubation: Incubate samples in 500 mL jars at 25°C in the dark. Aerate every 3 days to maintain aerobic conditions.[1]

-

Sampling: Extract soil subsamples (10g) at Days 0, 7, 14, 21, and 28.

-

Extraction: Shake soil with 100 mL of 2M KCl for 1 hour. Filter.

-

Analysis: Colorimetric determination of

(Salicylate method) and -

Calculation: Calculate % Inhibition at Day 14:

[1]

Visualization & Logic Flows[1]

Agrochemical Discovery Pipeline

The following diagram illustrates the critical path from the raw scaffold to functional bioactive candidates.[1]

Caption: Workflow for diverging the this compound scaffold into insecticide or nutrient stabilizer pipelines.

Comparative Data & Performance

The following table contrasts the 1-(2-Ethylphenyl) scaffold against industry standards.

| Feature | This compound | Fipronil (Standard Insecticide) | DMPP (Standard N-Stabilizer) |

| Core Structure | N-Aryl Pyrazole | N-Aryl Pyrazole | N-H Pyrazole |

| Steric Bulk | Moderate (Ethyl) | High (2,6-dichloro-4-CF3) | Low (Methyls) |

| Volatility | Low (Henry's Law Constant < | Very Low | High (requires acid salt) |

| Soil Mobility | Moderate ( | Low ( | High (Mobile) |

| Primary Use | R&D Scaffold | Commercial Active | Commercial Active |

Key Insight: The 2-ethyl group offers a "middle ground" in lipophilicity.[1] It is less persistent than the highly fluorinated Fipronil (reducing environmental accumulation concerns) but more stable and lipophilic than DMPP (preventing rapid leaching or volatilization).[1]

References

-